4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(4-propan-2-ylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)16-8-6-15(7-9-16)12-20-18(23)17-14(3)21-19(24-17)22-10-4-5-11-22/h4-11,13H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDJAQPWPBVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the carboxamide group. Common reagents used in these reactions include thionyl chloride, pyrrole, and isopropylbenzylamine. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, thiazole-pyridine hybrids have shown promising results against breast cancer cells (MCF-7) with an IC50 value of 5.71 μM, outperforming standard treatments such as 5-fluorouracil .
Anticonvulsant Properties
Thiazole-based compounds are also noted for their anticonvulsant activity. In a study involving a series of thiazole-integrated pyrrolidin derivatives, one particular analogue demonstrated significant protection against convulsive seizures, indicating the potential for developing new anticonvulsant medications .
Antimicrobial Effects
The antimicrobial properties of thiazole derivatives have been widely documented. The compound has been synthesized and tested against various Gram-positive and Gram-negative bacterial strains, showing effective antibacterial activity . This highlights its potential as a lead compound for developing new antibiotics.
Inhibition of DNA Methyltransferases
One of the notable mechanisms of action for this compound is its role as a DNA methyltransferase inhibitor. It has been shown to inhibit DNMT1, an enzyme involved in DNA methylation processes that are crucial for gene regulation and cancer progression . This inhibition could lead to reactivation of tumor suppressor genes and has implications for cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups, such as the pyrrol-1-yl moiety and the propan-2-yl phenyl group, contributes significantly to the biological activity observed in these compounds .
Synthetic Pathways
The synthesis of 4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves several steps starting from commercially available precursors. The reaction typically includes the formation of the thiazole ring through cyclization reactions followed by functional group modifications to enhance solubility and bioactivity .
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity . These techniques are essential for validating the chemical identity before biological testing.
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-5-carboxamide Derivatives
N-[(4-methylphenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structural Differences : The propyl group at position 4 of the thiazole replaces the isopropyl group in the target compound. The benzylamine moiety is substituted with a methyl group instead of isopropyl.
- Physicochemical Properties :
- Molecular Weight: 339.46
- logP: 4.878 (high lipophilicity)
- Polar Surface Area (PSA): 39.724 Ų
- The lower molecular weight (vs. inferred ~352 for the target compound) may enhance bioavailability .
N-{[4-(dimethylamino)phenyl]methyl}-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structural Differences: Features a dimethylamino group on the phenyl ring, introducing polarity.
4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structural Differences : Replaces the benzyl-isopropyl group with a 5-methylpyridin-2-yl moiety.
- Implications : The pyridine ring introduces hydrogen bond-accepting capability, improving target binding in polar environments. However, reduced lipophilicity (estimated logP ~3.5) may limit cellular uptake .
N-[3-(Dimethylamino)propyl]-2-...-5-isopropyl-1,3-thiazole-4-carboxamide ()
- Structural Differences: Contains a dimethylaminopropyl chain and additional pyrrole-carboxamide substituents.
Pyrazole and Thiadiazole Analogs
Pyrazole Derivatives ()
- Example: 1-(4-Chlorophenyl)-4-methyl-N-[4-(S-methylsulfonimidoyl)phenyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide (Compound 49).
- Comparison : Pyrazole cores exhibit different electronic properties vs. thiazoles. The sulfonimidoyl group in Compound 49 introduces strong hydrogen-bonding capacity, which may improve antibacterial activity against resistant strains (e.g., Acinetobacter baumannii) .
1,3,4-Thiadiazoles ()
- Example: 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles.
- Comparison : The thiadiazole core is more electron-deficient than thiazole, altering binding kinetics. These compounds show moderate antimicrobial activity, with logP values ~3.5–4.5, suggesting lower lipophilicity than the target compound .
Heterocyclic Hybrids ()
- Example : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide ().
- Comparison : Bulky substituents (e.g., biphenyl, cyclopropane) increase molecular weight (>550) and steric hindrance, likely reducing metabolic stability compared to the target compound .
Research Implications
- Structural Optimization : The isopropyl group in the target compound likely enhances lipophilicity compared to methyl or propyl analogs, favoring interactions with hydrophobic targets (e.g., bacterial membranes or enzymes) .
- Biological Activity : Pyrrole-containing thiazoles (e.g., ) show promise against drug-resistant pathogens, suggesting the target compound may share similar mechanisms .
- Synthetic Feasibility : The target compound’s synthesis could follow routes described for analogous thiazole carboxamides, utilizing coupling reagents like HATU/DIPEA () .
Biological Activity
The compound 4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a pyrrole moiety, and an isopropylphenyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study demonstrated that certain thiazole compounds exhibited significant bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound may share similar properties due to its structural characteristics.
| Compound | Activity | Target Bacteria | IC50 (μg/mL) |
|---|---|---|---|
| This compound | Antibacterial | MSSA, MRSA | TBD |
| Novel Thiazole Derivative | Bactericidal | MSSA, MRSA | < 10 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study involving various thiazole compounds reported significant cytotoxicity against several cancer cell lines, including colon adenocarcinoma and lung carcinoma . The specific compound's activity against cancer cells remains to be thoroughly evaluated but is anticipated based on the general trends observed in related compounds.
The biological activity of thiazoles often involves inhibition of key enzymes or pathways associated with disease processes. For example, thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . The specific mechanisms for the compound under review would require further investigation to elucidate its precise action.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various strains of bacteria. The results indicated that it possessed significant antibacterial activity comparable to established antibiotics such as vancomycin. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Q & A
Q. Critical conditions :
- Temperature control during NAS (60–80°C) to avoid side reactions.
- Use of anhydrous K₂CO₃ as a base for deprotonation in DMF .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product (>95%) .
Basic: How should researchers characterize the compound’s structural integrity?
Answer:
A combination of analytical techniques is required:
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C4, pyrrole protons at δ 6.2–6.8 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and propan-2-yl regions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N stretch), and 3100 cm⁻¹ (N-H bend) confirm carboxamide and pyrrole groups .
Advanced: What computational strategies predict binding affinity with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues, and π-π stacking of the thiazole ring with hydrophobic pockets .
- Quantum chemical calculations :
- DFT (B3LYP/6-311G**) to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability in aqueous or membrane-bound environments over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME to evaluate logP (~3.2), solubility (<10 µM), and CYP450 inhibition risks .
Advanced: How can contradictory biological activity data across assays be resolved?
Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal assays : Compare results from cell-based (e.g., MTT) vs. enzymatic (e.g., fluorescence polarization) assays to distinguish target-specific vs. off-target effects .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the carboxamide in serum-containing media) .
- Structural analogs : Synthesize derivatives (e.g., replacing propan-2-yl with cyclopropyl) to isolate contributions of specific substituents to activity .
Advanced: What methodologies optimize solubility and stability for in vivo studies?
Answer:
- Salt formation : Co-crystallize with citric acid or meglumine to enhance aqueous solubility (tested via shake-flask method at pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) using emulsion-solvent evaporation, achieving sustained release over 48 hours .
- Stability studies :
- Forced degradation under oxidative (H₂O₂), acidic (0.1N HCl), and UV light to identify vulnerable sites (e.g., pyrrole ring oxidation) .
- Use of stabilizers (e.g., ascorbic acid) in lyophilized formulations to prevent thiazole ring cleavage .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variable substituent libraries : Synthesize analogs with modifications to:
- Thiazole C4 : Replace methyl with ethyl or trifluoromethyl to assess steric effects.
- Pyrrole position : Substitute with imidazole or pyrazole to alter π-stacking .
- Biological testing :
- Measure IC₅₀ against kinase panels (e.g., DiscoverX) to map substituent effects on potency .
- Corrogate computational binding scores (ΔG values) with experimental IC₅₀ to validate predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
